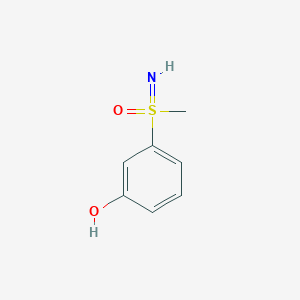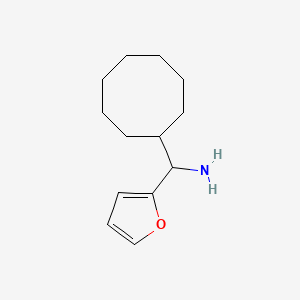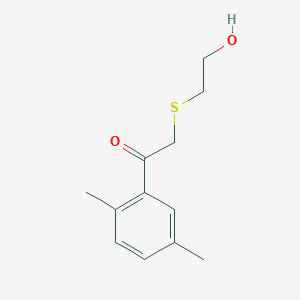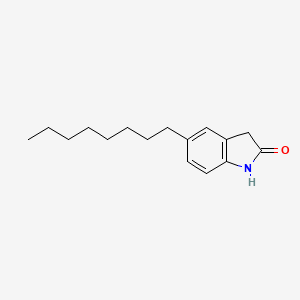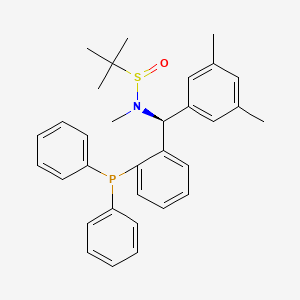
(R)-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a sulfinamide group and a diphenylphosphanyl moiety. These structural elements make it a valuable ligand in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common approach is the reaction of a chiral sulfinamide with a diphenylphosphanyl-substituted benzyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted sulfinamides and phosphine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology
The compound has potential applications in the development of chiral drugs and bioactive molecules. Its ability to induce chirality in biological systems makes it a valuable tool in medicinal chemistry.
Medicine
In medicine, this compound can be used in the synthesis of chiral pharmaceuticals. Its role as a chiral ligand helps in the production of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts.
Industry
In the industrial sector, ®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its applications range from the synthesis of advanced materials to the production of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic systems, inducing chirality in the resulting products. The diphenylphosphanyl group interacts with the metal center, while the sulfinamide group provides steric and electronic effects that enhance the enantioselectivity of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene (BINAP): A widely used chiral ligand in asymmetric catalysis.
®-(+)-1-Phenylethylamine: A chiral amine used in the resolution of racemates.
®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole: Another chiral ligand with applications in asymmetric synthesis.
Uniqueness
What sets ®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its unique combination of a sulfinamide group and a diphenylphosphanyl moiety. This combination provides both steric and electronic effects that enhance its performance as a chiral ligand in asymmetric catalysis. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C32H36NOPS |
|---|---|
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
N-[(S)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H36NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-23,31H,1-6H3/t31-,36?/m0/s1 |
Clé InChI |
INELIXLRNPBNLZ-BRKUKBBPSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)

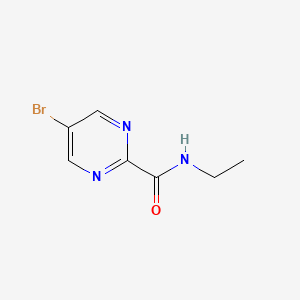
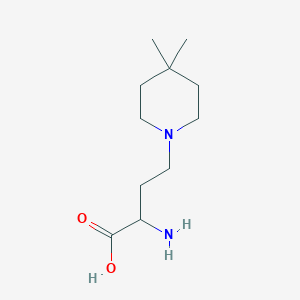
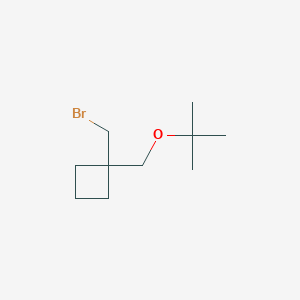
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)

